1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of benzyl and methyl groups attached to the piperidine ring .
Preparation Methods
The synthesis of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of piperidine with benzyl chloride and methyl chloroformate under basic conditions . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
- 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate
- 1-Benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
These compounds share similar structural features but may differ in their stereochemistry, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 6-methylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRRKWFHSQQJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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